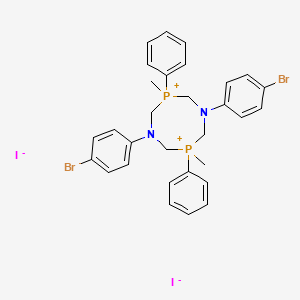
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide is a complex organophosphorus compound. It features a unique structure with two phosphorus atoms and a diazadiphosphocinium core, making it an interesting subject for chemical research. The presence of bromophenyl and diphenyl groups, along with diiodide ions, adds to its complexity and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the diazadiphosphocinium core: This step involves the reaction of appropriate amines with phosphorus trichloride under controlled conditions.
Introduction of bromophenyl groups: This can be achieved through a substitution reaction where bromophenyl groups are introduced using bromobenzene derivatives.
Addition of diphenyl groups: This step often involves Friedel-Crafts alkylation reactions.
Final iodination: The compound is treated with iodine or an iodide source to introduce the diiodide ions.
Industrial Production Methods
Industrial production of this compound would require scaling up the laboratory synthesis methods. This involves optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other strong oxidizers.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction could lead to phosphines.
Wissenschaftliche Forschungsanwendungen
1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with molecular targets through its phosphorus and nitrogen atoms. It can form complexes with metal ions, participate in redox reactions, and act as a ligand in coordination chemistry. The specific pathways depend on the context of its use, such as catalysis or biological interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,3,7-Diazadiphosphocinium derivatives: Compounds with similar diazadiphosphocinium cores but different substituents.
Phosphonium salts: Compounds with phosphorus atoms bonded to organic groups and halides.
Diphenylphosphine derivatives: Compounds with diphenylphosphine groups.
Uniqueness
This detailed overview provides a comprehensive understanding of 1,5,3,7-Diazadiphosphocinium, 1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-, diiodide, covering its synthesis, reactions, applications, and comparisons with related compounds
Eigenschaften
CAS-Nummer |
85684-43-1 |
|---|---|
Molekularformel |
C30H32Br2I2N2P2 |
Molekulargewicht |
896.2 g/mol |
IUPAC-Name |
1,5-bis(4-bromophenyl)-3,7-dimethyl-3,7-diphenyl-1,5,3,7-diazadiphosphocane-3,7-diium;diiodide |
InChI |
InChI=1S/C30H32Br2N2P2.2HI/c1-35(29-9-5-3-6-10-29)21-33(27-17-13-25(31)14-18-27)23-36(2,30-11-7-4-8-12-30)24-34(22-35)28-19-15-26(32)16-20-28;;/h3-20H,21-24H2,1-2H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
MJWHJBCNSWUDCI-UHFFFAOYSA-L |
Kanonische SMILES |
C[P+]1(CN(C[P+](CN(C1)C2=CC=C(C=C2)Br)(C)C3=CC=CC=C3)C4=CC=C(C=C4)Br)C5=CC=CC=C5.[I-].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,5R,6R)-6-[[2-[[(E)-4-methoxy-4-oxobut-2-en-2-yl]amino]-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;tetrabutylazanium](/img/structure/B12779959.png)
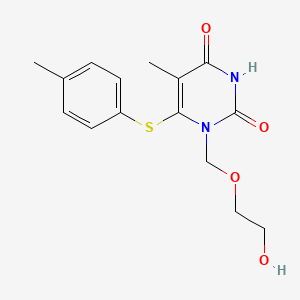
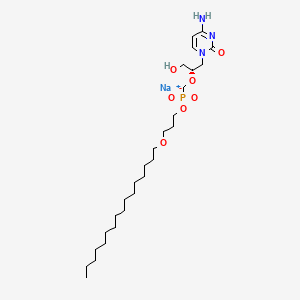
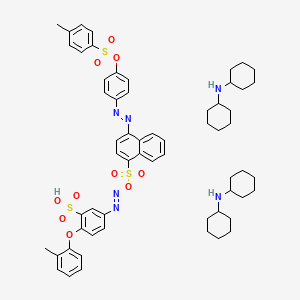


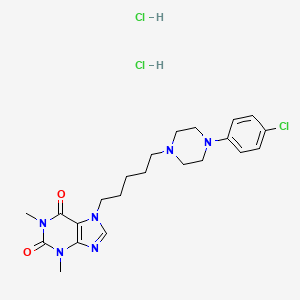

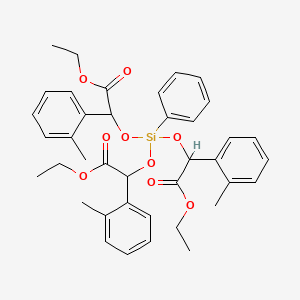
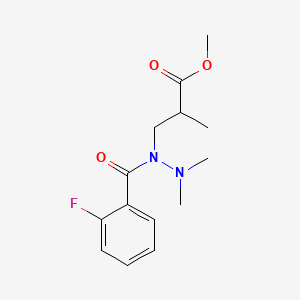
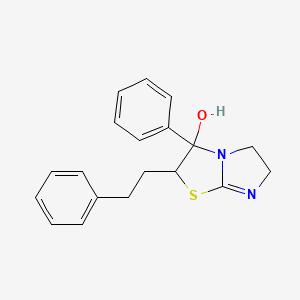

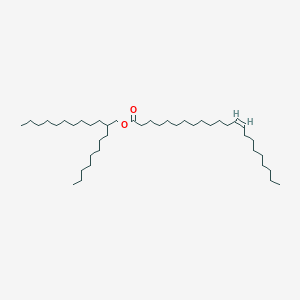
![4-Quinazolinamine, N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-(1,3-dioxolan-2-yl)-2-furanyl]-](/img/structure/B12780032.png)
